molecular formula C10H9FN4O2 B2727251 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine CAS No. 318238-08-3

1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine

Cat. No.: B2727251
CAS No.: 318238-08-3
M. Wt: 236.206
InChI Key: IACKOUDXMVVXPF-UHFFFAOYSA-N
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Description

Product Overview 1-(4-Fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine ( 318238-08-3) is a chemical compound with the molecular formula C 10 H 9 FN 4 O 2 and a molecular weight of 236.21 g/mol [ ]. This high-purity reagent is intended for research applications and is not for human or veterinary use. Chemical Structure and Features The compound is built on a pyrazole heterocyclic core, a scaffold widely recognized in medicinal and materials chemistry. Its structure is characterized by a 4-fluorophenyl substituent at the 1-position and a nitro group at the 4-position of the pyrazole ring, with a methylamino group at the 5-position [ ]. Research Potential of Pyrazole Derivatives While specific biological or mechanistic data for this exact compound is limited in the public domain, scientific literature highlights the broad significance of structurally similar pyrazole derivatives. Pyrazole-based compounds are frequently investigated for their diverse pharmacological properties, which include serving as key intermediates in the synthesis of more complex molecules [ ][ ]. Computational studies on analogous nitrophenyl-pyrazole compounds suggest potential for antioxidant and anti-inflammatory activities, as indicated by molecular docking simulations [ ]. Furthermore, the presence of electron-withdrawing groups, such as the nitro moiety, on the pyrazole ring can enhance the nonlinear optical (NLO) properties of a molecule, making it a candidate for research in materials science [ ]. Applications and Usage This compound is suited for use as a building block in organic synthesis and pharmaceutical research [ ]. Researchers can employ it to develop novel compounds for screening in various biological assays or for creating advanced functional materials. Its structure offers opportunities for further chemical modification to explore structure-activity relationships.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-methyl-4-nitropyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O2/c1-12-10-9(15(16)17)6-13-14(10)8-4-2-7(11)3-5-8/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACKOUDXMVVXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NN1C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of Pyrazole Ring: The nitrated compound undergoes cyclization with hydrazine derivatives to form the pyrazole ring.

    Methylation: The final step involves the methylation of the amine group using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols.

    Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products

    Reduction: Formation of 1-(4-aminophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine has shown potential as a bioactive compound with diverse pharmacological activities:

  • Anti-inflammatory Properties : The compound's structure allows it to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. Studies have indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects, making them candidates for pain relief medications .
  • Antioxidant Activity : Molecular docking studies have suggested that this compound may possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Material Science

The unique electronic properties of 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine make it suitable for applications in material science:

  • Nonlinear Optical Properties : The compound has been explored for its potential as a nonlinear optical material due to its significant molecular hyperpolarizability. This property is crucial for applications in photonics and optoelectronics, where materials are required to exhibit strong light-matter interactions .

Agricultural Applications

Research indicates that pyrazole derivatives can serve as effective agrochemicals:

  • Pesticidal Activity : Compounds with similar structures have demonstrated efficacy as pesticides, particularly against various pests and pathogens affecting crops. The fluorinated phenyl group enhances the biological activity of the compound, making it a candidate for developing new agrochemicals .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of COX enzymes leading to reduced inflammation
AntioxidantPotential to combat oxidative stress through molecular interactions
PesticidalEffective against agricultural pests; enhances crop protection

Table 2: Nonlinear Optical Properties

PropertyMeasurement MethodResult
Molecular HyperpolarizabilityDensity Functional Theory (DFT) calculationsHigh values indicating strong NLO potential

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Nitro Group Impact: The nitro substituent in the target compound distinguishes it from non-nitrated analogs (e.g., 1-(4-fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine), likely increasing electrophilicity and metabolic susceptibility .
  • Fluorine Role : Fluorine at the phenyl ring is conserved across analogs, suggesting its importance in modulating electronic and steric properties .

Physicochemical and Crystallographic Properties

Crystallographic data for structurally similar compounds provide insights into packing and stability:

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Refinement Metrics (R-factor) Reference
4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine Triclinic P1 a=8.5088, b=9.8797, c=10.4264; α=79.9, β=78.8, γ=86.2 R=0.070
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine - - - -
Avapritinib - - - -

Notes:

  • The triclinic crystal system observed in nitrated pyrazoles (e.g., ) suggests dense packing due to planar aromatic groups and nitro-induced dipole interactions.
  • Fluorine’s van der Waals radius (1.47 Å) may influence intermolecular distances and crystal symmetry .

Biological Activity

1-(4-Fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class, characterized by its unique substitution pattern. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is C10H9FN4O2C_{10}H_{9}FN_{4}O_{2} with a molecular weight of approximately 236.2 g/mol.

Chemical Structure and Properties

The structure of 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine features a pyrazole ring with a fluorophenyl group, a nitro group, and a methylamine substituent. This specific arrangement contributes to its unique reactivity and biological properties.

Property Value
Molecular FormulaC10H9FN4O2C_{10}H_{9}FN_{4}O_{2}
Molecular Weight236.2 g/mol
CAS Number318238-08-3

Enzyme Inhibition

Research indicates that 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine acts primarily as an inhibitor of Mitogen-Activated Protein Kinase 14 (MAPK14), also known as p38 MAPK. This kinase plays a pivotal role in various cellular processes, including inflammation and apoptosis, making it a significant target in cancer therapy and inflammatory diseases.

Anticancer Properties

The compound's inhibition of MAPK14 suggests potential applications in oncology. Studies have shown that compounds targeting the p38 MAPK pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells. For instance, similar pyrazole derivatives have demonstrated efficacy in inhibiting cancer cell proliferation in vitro .

Anti-inflammatory Effects

In addition to its anticancer properties, 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine has been explored for its anti-inflammatory effects. It has shown promise in reducing inflammation in animal models, comparable to established anti-inflammatory drugs like diclofenac sodium . The mechanism may involve the modulation of COX enzymes, which are critical in the inflammatory response.

Study on MAPK14 Inhibition

A study focused on various pyrazole derivatives highlighted the selective inhibition of p38 MAPK by compounds structurally related to 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine. The binding affinity was assessed using X-ray crystallography, revealing key interactions that enhance selectivity for the target enzyme .

Anti-inflammatory Activity Assessment

In a preclinical study assessing anti-inflammatory activity using carrageenan-induced paw edema models, compounds similar to 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine exhibited significant reductions in swelling and pain, indicating strong anti-inflammatory potential . The results were quantified with IC50 values demonstrating efficacy superior to standard treatments.

The mechanism by which 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine exerts its biological effects involves interaction with specific signaling pathways. By inhibiting MAPK14, it alters downstream signaling cascades that regulate cell survival and inflammatory responses. This modulation can lead to decreased cell proliferation in tumors and reduced inflammatory mediators in tissues .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions:

  • Regioselectivity: Use microwave-assisted reactions to enhance reaction rates and reduce side products, as demonstrated in pyrazole derivatives synthesis .
  • Nitro Group Introduction: Employ nitration agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-oxidation.
  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol yields high-purity product .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer: Core characterization techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆) to confirm substituent positions and methyl group integration .
  • X-ray Crystallography: Single-crystal analysis (e.g., SHELX-97 ) resolves bond lengths (e.g., N–NO₂: ~1.22 Å) and torsion angles. Example crystal Triclinic system (P1), a = 8.5088 Å, b = 9.8797 Å, c = 10.4264 Å .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., m/z 311.31 for C₁₆H₁₄FN₅O) .

Q. What are the primary challenges in crystallizing this compound?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) for slow evaporation, ensuring hydrogen-bonded networks stabilize the lattice (e.g., N–H⋯O interactions between amine and nitro groups) .
  • Crystal Packing: Symmetry operations (e.g., x, y − 1, z) in triclinic systems may complicate data interpretation; refine with WinGX/ORTEP for visualization .

Advanced Research Questions

Q. How can regioselectivity conflicts during pyrazole ring functionalization be resolved?

Methodological Answer:

  • Computational Modeling: DFT calculations (e.g., Gaussian 09) predict electrophilic substitution preferences at C-4 vs. C-5 positions based on electron-withdrawing effects of the nitro group .
  • Protecting Groups: Temporarily mask the amine (-NHCH₃) with Boc groups to direct nitration or fluorophenyl attachment .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be analyzed?

Methodological Answer:

  • Dynamic Effects: Assess tautomerism (e.g., pyrazole ring proton exchange) via variable-temperature NMR (VT-NMR) in DMSO-d₆ (−40°C to 25°C) .
  • Hydrogen Bonding: Compare X-ray hydrogen-bond distances (e.g., N–H⋯O = 2.89 Å ) with NMR coupling constants (JNH ~ 5 Hz) to validate static vs. dynamic structures .

Q. What strategies mitigate thermal instability during decomposition studies?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat at 10°C/min under N₂ to identify decomposition onset (~215–340°C for nitro-pyrazoles) .
  • Stabilizers: Co-crystallize with inert matrices (e.g., polyvinylpyrrolidone) to delay nitro group degradation .

Q. How can co-crystallization with biological targets (e.g., enzymes) be achieved?

Methodological Answer:

  • Soaking Method: Incubate apo-protein crystals (e.g., kinases) with 1 mM compound in mother liquor (pH 7.4) for 24–48 hours .
  • Cryoprotection: Use 25% glycerol in diffraction experiments to preserve ligand-binding conformations .

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